2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide
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Overview
Description
2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Introduction of the Piperidinyl Group:
Acetylation: The final step is the acetylation of the intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxypiperidinyl groups play a crucial role in its binding affinity and activity. The compound may act by modulating the activity of enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide: This compound is unique due to its specific structural features.
2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propionamide: Similar in structure but with a propionamide group instead of an acetamide group.
2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]butyramide: Another similar compound with a butyramide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-25-19-3-2-12-23(14-19)18-10-8-17(9-11-18)22-20(24)13-15-4-6-16(21)7-5-15/h4-11,19H,2-3,12-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYRRCVWHBYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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